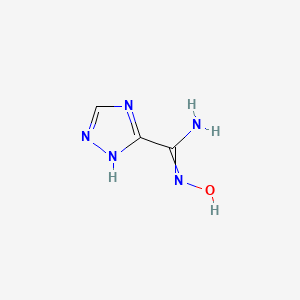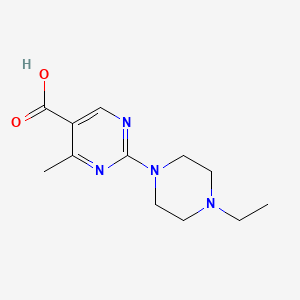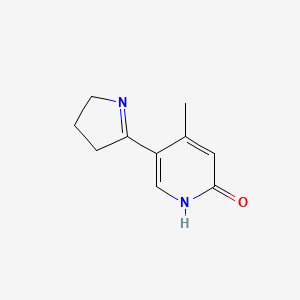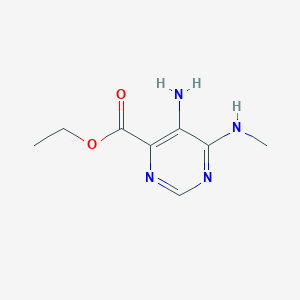
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde typically involves multicomponent reactions. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For example, the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of piperidine can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that similar multicomponent reactions are scaled up for industrial synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 4-Bromo-2-hydroxy-1-phenyl-1,2-dihydropyridine-3-carbaldehyde.
Substitution: 4-Methoxy-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Similar structure but lacks the phenyl group.
2-Oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde: Similar structure but lacks the bromine atom.
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-Bromo-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C12H8BrNO2 |
|---|---|
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
4-bromo-2-oxo-1-phenylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO2/c13-11-6-7-14(12(16)10(11)8-15)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
UOOZITOIEJIPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=C(C2=O)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)









![3-(4-Aminopiperidin-1-yl)benzo[d]isothiazole 1,1-dioxide](/img/structure/B11818764.png)
